6-(3-hydroxyphenyl)hexanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1174677-13-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)hexanoic acid |
InChI |
InChI=1S/C12H16O3/c13-11-7-4-6-10(9-11)5-2-1-3-8-12(14)15/h4,6-7,9,13H,1-3,5,8H2,(H,14,15) |
InChI Key |
QNNIQMOINAAQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 3 Hydroxyphenyl Hexanoic Acid and Analogues
De Novo Chemical Synthesis Pathways
The creation of the 6-(3-hydroxyphenyl)hexanoic acid scaffold from basic chemical building blocks involves several strategic approaches, from traditional multi-step organic reactions to more modern, stereoselective, and environmentally conscious methods.
A plausible and common strategy for synthesizing this compound involves a multi-step sequence that builds the carbon framework and installs the necessary functional groups. Due to the directing effects and potential for unwanted side reactions with the free hydroxyl group on the phenyl ring, a protection-acylation-reduction-deprotection sequence is often employed.
A representative synthetic pathway can commence with a protected 3-hydroxyphenol, such as 3-methoxyphenol (B1666288) (anisole). The key bond-forming step is a Friedel-Crafts acylation, which attaches the six-carbon chain to the aromatic ring. uniurb.it This is typically achieved by reacting the protected phenol (B47542) with an acylating agent like adipic acid chloride or adipic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). americanpeptidesociety.org This reaction forms a keto acid intermediate, 6-(3-methoxy-phenyl)-6-oxohexanoic acid.
Following the acylation, the ketone carbonyl group must be reduced to a methylene (B1212753) group (-CH₂-). Two classic named reactions are suitable for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction. rsc.org
Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). nih.govgoogle.com It is highly effective for aryl-alkyl ketones but requires strongly acidic conditions, which the rest of the molecule must be able to tolerate. nih.govruc.dk
Wolff-Kishner Reduction : This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, like potassium hydroxide (B78521) (KOH), at high temperatures. rsc.orgacs.org It is suitable for substrates that are sensitive to acid but stable in strong base. rsc.org
Table 1: Proposed Multi-step Synthesis of this compound
| Step | Reactant | Reagents | Product | Key Transformation |
|---|---|---|---|---|
| 1 | 3-Methoxyphenol | Adipic anhydride, AlCl₃ | 6-(3-methoxyphenyl)-6-oxohexanoic acid | Friedel-Crafts Acylation |
| 2 | 6-(3-methoxyphenyl)-6-oxohexanoic acid | Zn(Hg), HCl | 6-(3-methoxyphenyl)hexanoic acid | Clemmensen Reduction |
For analogues of this compound that contain chiral centers, asymmetric synthesis is employed to produce specific enantiomers, which is often crucial for biological applications. Two primary strategies for achieving this are catalytic asymmetric reactions and enzymatic resolutions. numberanalytics.comddugu.ac.in
Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. numberanalytics.com For instance, the asymmetric hydrogenation of an unsaturated precursor to a chiral alkanoic acid can be achieved using transition metal catalysts with chiral ligands, such as Rhodium-JOSIPHOS systems.
Enzymatic resolution is another powerful technique. This method involves the use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net For example, a racemic ester of a related hydroxyphenylalkanoic acid can be subjected to lipase-catalyzed hydrolysis. The enzyme will preferentially hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These two products can then be separated. Lipases like Candida antarctica lipase (B570770) B (CALB) are known for their high efficiency and selectivity in such resolutions. nih.gov
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods, a concept known as green chemistry. catalysis-summit.comnumberanalytics.com This approach seeks to reduce waste, avoid hazardous materials, and improve energy efficiency. wisdomlib.orguniversite-paris-saclay.fr
In the context of synthesizing hexanoic acid derivatives, greener approaches can be applied to key steps like the Friedel-Crafts acylation. Traditional methods often use stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant waste. ruc.dk Greener alternatives include the use of solid acid catalysts like zeolites or sulfated zirconia, which can be easily separated from the reaction mixture and potentially recycled. rsc.org Additionally, bismuth triflate has been shown to be an efficient, water-tolerant, and recyclable catalyst for these reactions, sometimes enhanced by microwave irradiation to reduce reaction times. ruc.dk Methanesulfonic anhydride has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, minimizing hazardous waste. organic-chemistry.orgacs.org
For the reduction step, catalytic hydrogenation using a heterogeneous catalyst (e.g., Palladium on carbon) with molecular hydrogen (H₂) is a cleaner alternative to metal-based reductions like the Clemmensen, as the only byproduct is water and the catalyst can be recovered.
Derivatization Strategies
The core structure of this compound possesses two primary functional groups amenable to modification: the carboxylic acid and the phenolic hydroxyl group. This allows for the synthesis of a wide array of derivatives with tailored properties.
The carboxylic acid moiety can be readily converted into a variety of other functional groups.
Esters : Esterification can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. libretexts.orgchemguide.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. chemguide.co.uk Lipase-catalyzed esterification is also a viable and green option. nih.gov
Amides : Amides are typically synthesized by reacting the carboxylic acid with an amine. youtube.comlibretexts.orgkhanacademy.org This reaction often requires a coupling reagent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and prevent side reactions. peptide.comorganic-chemistry.org
The phenolic hydroxyl group can also be modified, for example, through Williamson ether synthesis to produce a variety of ethers or through esterification to form phenyl esters.
Table 2: Representative Derivatization Reactions
| Functional Group | Reaction | Reagents | Product Type |
|---|---|---|---|
| Carboxylic Acid | Fischer Esterification | Alcohol, H₂SO₄ | Ester |
| Carboxylic Acid | Amidation | Amine, DCC/HOBt | Amide |
The incorporation of non-standard or unnatural amino acids into peptides is a key strategy for developing novel therapeutic agents and biological probes. nih.govnih.govfrontiersin.org A molecule like this compound, or its amino-functionalized analogues, can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. google.com
The process involves the sequential addition of amino acids to a growing chain. To incorporate a hexanoic acid derivative, its carboxylic acid group must be "activated" to facilitate the formation of an amide (peptide) bond with the free amino group of the preceding amino acid or peptide chain. uniurb.it A host of specialized coupling reagents are available for this purpose, including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU). americanpeptidesociety.orgpeptide.comacs.orgsigmaaldrich.com The choice of reagent is critical for ensuring high coupling efficiency and minimizing racemization, especially when dealing with sterically hindered or unusual building blocks. acs.org The presence of the phenolic hydroxyl group may require a protecting group during the synthesis to prevent unwanted side reactions, depending on the specific coupling conditions employed.
Purification Techniques in Synthetic Chemistry
The isolation and purification of the desired product from a reaction mixture is a critical step in any synthetic sequence. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present. For a polar, aromatic carboxylic acid like this compound, chromatographic methods are particularly effective.
Chromatographic Separation Methods in Laboratory Synthesis
Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. rsc.org The principle behind chromatography lies in the differential partitioning of components between a stationary phase and a mobile phase. rsc.org The stationary phase remains fixed, while the mobile phase moves through it, carrying the components of the mixture. rsc.org The separation is achieved because each component interacts with the stationary phase to a different extent, causing them to travel at different speeds.
Several chromatographic techniques are routinely employed in synthetic chemistry laboratories for purification. These include:
Column Chromatography: This is one of the most common methods for purifying organic compounds. masterorganicchemistry.com It involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel or alumina, which serves as the stationary phase. youtube.com The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. youtube.com The components of the mixture separate based on their polarity. Less polar compounds have a weaker interaction with the polar stationary phase and elute from the column more quickly, while more polar compounds are retained longer. For the purification of this compound, a polar compound, a moderately polar solvent system would be required to elute it from the silica gel column.
Thin-Layer Chromatography (TLC): TLC is a quick and efficient analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. tamu.edu It utilizes a thin layer of adsorbent (like silica gel) coated onto a flat carrier such as a glass plate or aluminum foil. masterorganicchemistry.com A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed container with a shallow pool of a solvent. As the solvent moves up the plate by capillary action, it separates the components of the mixture. The separation is visualized under UV light or by staining.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient form of column chromatography. tamu.edu It employs high pressure to force the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times. HPLC is particularly useful for the final purification of compounds to a high degree of purity and for the analysis of complex mixtures. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is well-suited for purifying phenolic compounds like this compound.
Solid-Phase Extraction (SPE): SPE is a sample preparation technique that functions on the principles of chromatography. It is often used for the clean-up of samples before analysis by more sophisticated methods like HPLC. In SPE, the stationary phase is packed into a cartridge. The sample is passed through the cartridge, and the compound of interest is either retained on the stationary phase while impurities are washed away, or the impurities are retained, and the desired compound passes through.
The following table summarizes the key aspects of these chromatographic techniques:
| Purification Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application in Synthesis of this compound |
| Column Chromatography | Silica Gel or Alumina | Organic Solvents | Adsorption | Primary purification of the crude product. |
| Thin-Layer Chromatography | Silica Gel or Alumina on a plate | Organic Solvents | Adsorption | Monitoring reaction progress and optimizing solvent systems for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Modified Silica (e.g., C18) | Solvent Gradients (e.g., Water/Acetonitrile) | Partition | Final purification to high purity and analytical quantification. |
| Solid-Phase Extraction (SPE) | Various Sorbents | Solvents | Adsorption/Partition | Rapid clean-up of reaction intermediates or the final product. |
Biosynthesis and Biotransformation Pathways Involving Hydroxyphenyl Hexanoic Acid Scaffolds
Microbial Biosynthesis of Hexanoic Acid
Hexanoic acid, also known as caproic acid, is a six-carbon saturated fatty acid that can be produced by various microorganisms through specific metabolic pathways. One of the primary routes for microbial hexanoic acid production is the reverse β-oxidation (rBOX) pathway. nih.govoup.comresearchgate.net This pathway effectively elongates shorter-chain fatty acids, typically using acetyl-CoA as a building block. nih.govoup.com
The rBOX pathway involves a cycle of four core enzymatic reactions:
Thiolase: Catalyzes the condensation of an acyl-CoA with an acetyl-CoA to form a 3-ketoacyl-CoA. oup.com
3-hydroxyacyl-CoA dehydrogenase: Reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA. researchgate.net
Enoyl-CoA hydratase (Crotonase): Dehydrates the 3-hydroxyacyl-CoA to an enoyl-CoA. snu.ac.kr
Trans-enoyl-CoA reductase: Reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer. snu.ac.kr
This cycle can be repeated to progressively build the carbon chain. For hexanoic acid production, the cycle starts with acetyl-CoA and proceeds through three iterations to form hexanoyl-CoA, which is then hydrolyzed to release hexanoic acid.
Several bacterial species are known for their ability to produce hexanoic acid, often in anaerobic environments. snu.ac.kr Engineered yeast, such as Kluyveromyces marxianus and Saccharomyces cerevisiae, have also been developed to produce hexanoic acid by introducing the necessary genes for the rBOX pathway. snu.ac.krewha.ac.krnih.govresearchgate.net In some engineered strains, production levels of up to 154 mg/L have been reported. snu.ac.krnih.gov
Table 1: Key Enzymes and Microorganisms in Hexanoic Acid Biosynthesis
| Role | Enzyme/Microorganism | Pathway/Function |
|---|---|---|
| Key Enzymes | Acetyl-CoA acetyltransferase (AtoB), β-ketothiolase (BktB) | Initiates the chain elongation by condensing acetyl-CoA units. snu.ac.kr |
| 3-hydroxybutyryl-CoA dehydrogenase (Hbd) | Reduces the keto group during the elongation cycle. snu.ac.kr | |
| Crotonase (Crt) | Dehydrates the intermediate in the elongation cycle. snu.ac.kr | |
| Trans-enoyl-CoA reductase (Ter) | Completes the elongation cycle by reducing the double bond. snu.ac.kr | |
| Natural Producers | Clostridium kluyveri | Produces hexanoic acid from ethanol. snu.ac.kr |
| Megasphaera elsdenii | Produces hexanoic and n-butyric acid from various substrates like glucose and lactate. snu.ac.krresearchgate.net | |
| Eubacterium limosum | Produces acetate (B1210297), butyrate, and hexanoic acid from methanol (B129727). snu.ac.kr | |
| Engineered Producers | Kluyveromyces marxianus | Engineered with bacterial genes to produce hexanoic acid from galactose. snu.ac.krnih.gov |
| Saccharomyces cerevisiae | Engineered with a heterologous rBOX pathway for hexanoic acid production. researchgate.net |
Metabolic Origins of Hydroxyphenyl Moieties from Dietary Precursors
The hydroxyphenyl portion of the molecule is not typically synthesized de novo in combination with a fatty acid chain. Instead, it is likely derived from the microbial metabolism of dietary polyphenols in the gut. nih.govtandfonline.comnih.gov Polyphenols, such as flavonoids and phenolic acids, are abundant in plant-based foods. annualreviews.orgnih.gov However, most of these complex molecules are poorly absorbed in the small intestine and travel to the colon. nih.govnih.govpnas.orgpnas.org
In the colon, a vast community of microorganisms metabolizes these complex polyphenols into simpler, low-molecular-weight phenolic compounds. nih.govnih.govnih.gov This biotransformation is crucial for their absorption and subsequent biological activity. tandfonline.comnih.gov The process often involves several key enzymatic steps carried out by the gut microbiota:
Deglycosylation: The removal of sugar moieties from flavonoid glycosides to release the aglycone. nih.govmdpi.com
Ring Fission: The cleavage of the core flavonoid structure (e.g., the C ring) to produce smaller phenolic acids. nih.gov
For example, flavonoids like naringenin (B18129) can be metabolized by gut bacteria into compounds such as 3-(4-hydroxyphenyl)propionic acid and phloroglucinol. nih.govpnas.org Similarly, other flavonoids can be converted into a variety of hydroxyphenylacetic, hydroxybenzoic, and hydroxyphenylpropionic acids. nih.govnih.govmdpi.com Specifically, the formation of 3-hydroxyphenylpropionic acid has been observed from the metabolism of flavanols by gut microbes like Lactobacillus plantarum. nih.gov These microbially-produced phenolic acids can then be absorbed into systemic circulation. nih.govnih.gov
Enzymatic Transformations of Related Fatty Acids and Phenolic Compounds
The direct enzymatic synthesis of 6-(3-hydroxyphenyl)hexanoic acid is not well-documented, but its formation can be hypothesized by considering known enzymatic reactions that act on similar substrates. The necessary transformations would involve either the hydroxylation of a pre-existing phenylhexanoic acid or the joining of a hexanoic acid chain with a hydroxyphenyl precursor.
Enzymatic Hydroxylation: Enzymes capable of hydroxylating fatty acids and aromatic compounds are widespread in nature. researchgate.netacs.org
Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is well-known for its ability to hydroxylate a vast array of substrates, including fatty acids. acs.orgnih.gov Specific P450s catalyze the omega (ω)-hydroxylation of fatty acids, adding a hydroxyl group to the terminal carbon. nih.gov While this typically targets the end of the alkyl chain, the active sites of some P450s could potentially accommodate and hydroxylate the aromatic ring of a compound like phenylhexanoic acid. Studies on P450 4A1 show a preference for specific chain lengths, with lauric acid (C12) being optimal, but it can act on other chain lengths as well. nih.gov
Unspecific Peroxygenases (UPOs): These enzymes use hydrogen peroxide to hydroxylate various compounds, including medium-chain fatty acids (C6-C10). rsc.org While they can show a preference for (ω-1)-hydroxylation, they have also been shown to perform α-hydroxylation, indicating a degree of flexibility that might be exploited for aromatic ring hydroxylation. rsc.org
Hydroxylases for Aromatic Compounds: Bacteria possess specific hydroxylases for phenolic compounds. For instance, Pseudomonas acidovorans has a 4-hydroxyphenylacetate (B1229458) 1-hydroxylase that hydroxylates 4-hydroxyphenylacetic acid to form homogentisic acid. nih.gov This demonstrates the existence of enzymes that specifically target and modify hydroxyphenyl structures.
Enzymatic Carboxylation/Acylation: Another potential route could involve the acylation of a phenol (B47542) with a hexanoic acid derivative.
Phenolic Acid (De)carboxylases: Some enzymes can catalyze the reversible carboxylation of phenols. acs.orgnih.govtuhh.demdpi.com While this typically involves adding a single carbon (from CO2/bicarbonate), it points to enzymatic machinery that can modify phenolic rings by adding acidic side chains. acs.orgnih.govmdpi.comuni-hannover.de It is conceivable that a related enzyme could catalyze the addition of a longer acyl chain, although this is more speculative.
Metabolic Fates of Hydroxyphenyl Hexanoic Acid Analogues in Biological Systems
Once formed and absorbed, compounds like this compound would undergo further metabolism in the body, primarily in the liver. nih.gov The metabolic fate can be inferred from studies on analogous hydroxyphenyl fatty acids and other phenolic compounds. mdpi.com
The metabolism would likely proceed via two main pathways:
β-Oxidation of the Fatty Acid Chain: The hexanoic acid side chain is a substrate for β-oxidation, the primary pathway for fatty acid degradation. This process would shorten the alkyl chain by two carbons in each cycle, potentially leading to the formation of 4-(3-hydroxyphenyl)butanoic acid and subsequently 2-(3-hydroxyphenyl)acetic acid. pnas.org
Phase II Conjugation of the Phenolic Group: The hydroxyl group on the phenyl ring is a target for Phase II metabolic enzymes. wikipedia.org This involves conjugation with hydrophilic molecules to increase water solubility and facilitate excretion. wikipedia.org Common conjugation reactions include:
Glucuronidation: The addition of a glucuronic acid molecule, catalyzed by UDP-glucuronyltransferases (UDP-GTs). wikipedia.org This is a major pathway for the elimination of phenols. wikipedia.org
Sulfation: The addition of a sulfate (B86663) group.
Methylation: The addition of a methyl group to the hydroxyl moiety.
Metabolites of dietary polyphenols, such as 3-(3-hydroxyphenyl)propionic acid, are found in urine as glucuronide conjugates. nih.gov Therefore, it is highly probable that this compound and its β-oxidation products would be similarly conjugated before being excreted in the urine or feces. nih.govwikipedia.org
Table 2: Potential Metabolites of Hydroxyphenyl Hexanoic Acid Analogues
| Precursor Compound | Metabolic Process | Potential Metabolite(s) |
|---|---|---|
| Naringenin (Flavonoid) | Gut Microbiota Metabolism | 3-(4-hydroxyphenyl)propionic acid, Phloroglucinol nih.govpnas.org |
| Various Flavonoids | Gut Microbiota Metabolism | p-Hydroxyphenylacetic acid, 3-(3-hydroxyphenyl)propionic acid nih.govnih.gov |
| This compound | β-Oxidation | 4-(3-hydroxyphenyl)butanoic acid, 2-(3-hydroxyphenyl)acetic acid |
| This compound | Phase II Conjugation | Glucuronide and sulfate conjugates of the parent compound and its β-oxidation products. nih.govwikipedia.org |
| 3-(4-hydroxyphenyl)propionic acid | Host Metabolism (Liver) | Hippuric acid, 4-hydroxyhippuric acid (after β-oxidation and glycination) pnas.org |
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Techniques for Separation and Analysis
Chromatography is indispensable for isolating 6-(3-hydroxyphenyl)hexanoic acid from reaction mixtures or biological matrices, enabling its accurate quantification and further analysis. The choice of technique depends on the compound's properties, such as its polarity, volatility, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile, polar compounds like this compound. A typical setup for this analysis would involve a reverse-phase C18 column. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (the C18 packing material) and a polar mobile phase.
The presence of both a polar carboxylic acid group and a hydroxyl group, along with a nonpolar hexyl chain and phenyl ring, gives this compound amphiphilic properties. A gradient elution method is often optimal. This would start with a highly aqueous mobile phase, allowing polar compounds to elute, and gradually increase the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). This increasing solvent strength facilitates the elution of more nonpolar compounds. To ensure the carboxylic acid group is in its protonated, less polar form for better retention and peak shape, the mobile phase is typically acidified with a small amount of an acid, such as formic acid or phosphoric acid. nih.gov Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule absorbs ultraviolet light at a characteristic wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. The high polarity and the presence of active hydrogen atoms in the hydroxyl and carboxylic acid groups would lead to poor chromatographic peak shape and thermal degradation in the hot GC inlet.
Therefore, a crucial step of derivatization is required to analyze this and related phenolic acids. This process involves chemically modifying the molecule to increase its volatility and thermal stability. A common method is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens of the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ether-ester derivative is much more volatile and can be readily analyzed by GC-MS, where it is separated based on its boiling point and polarity on the GC column and subsequently identified by its unique mass spectrum.
Ultra-Performance Liquid Chromatography (UPLC) in Research
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. For research involving this compound, UPLC offers a distinct advantage, especially when dealing with complex samples or when high throughput is required. nih.gov
A UPLC method for this compound would likely use a sub-2 µm C18 column and a rapid gradient elution with an acidified water/acetonitrile mobile phase. The enhanced separation efficiency of UPLC allows for better resolution of this compound from closely related isomers or metabolites, providing more accurate quantification. The increased sensitivity is particularly valuable for detecting trace amounts of the compound in biological fluids or environmental samples.
Spectroscopic Approaches for Structural Elucidation
Once isolated, spectroscopic techniques are employed to confirm the identity and elucidate the detailed structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H NMR and ¹³C NMR would provide definitive information.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the phenyl ring, a signal for the phenolic hydroxyl proton, signals for the methylene (B1212753) (CH₂) protons of the hexanoic acid chain, and a signal for the carboxylic acid proton. The splitting patterns of these signals (e.g., triplets, multiplets) would confirm the connectivity of the atoms.
¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. Each unique carbon atom in this compound—from the carboxyl carbon to the aromatic carbons and the individual carbons in the alkyl chain—would produce a distinct peak, confirming the carbon skeleton of the molecule.
The following table outlines the predicted chemical shifts for the carbon atoms in the structure.
| Atom | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carboxyl Carbon (C=O) | ~175-180 |
| Aromatic Carbon (C-OH) | ~155-160 |
| Aromatic Carbons (C-H, C-C) | ~115-145 |
| Methylene Carbon (alpha to COOH) | ~34-38 |
| Methylene Carbon (alpha to Phenyl) | ~35-39 |
| Other Methylene Carbons | ~25-32 |
Note: These are predicted values and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Quantification and Identification
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. When coupled with a chromatographic technique (like LC-MS or GC-MS), it becomes a highly specific and sensitive tool for both identification and quantification.
In a typical LC-MS analysis using electrospray ionization (ESI), this compound would be expected to be detected in negative ion mode as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) corresponding to its molecular weight minus one proton.
Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In an MS/MS experiment, the [M-H]⁻ ion is selected and fragmented, and the resulting fragment ions are detected. This fragmentation pattern is unique to the molecule and serves as a structural fingerprint, allowing for highly confident identification even in complex matrices. For this compound, characteristic fragments would likely arise from the loss of water (H₂O) or carbon dioxide (CO₂) from the parent ion. This technique is the basis for highly sensitive quantitative methods like Selected Reaction Monitoring (SRM), which is the gold standard for quantifying small molecules in complex samples. nih.gov
Sample Preparation and Derivatization for Enhanced Analysis
The accurate characterization and quantification of this compound in various research matrices necessitate robust analytical methodologies. A critical component of these methods is the sample preparation and, where required, chemical derivatization to enhance the analyte's properties for instrumental analysis. Due to the compound's structure, which includes both a carboxylic acid and a phenolic hydroxyl group, specific strategies are employed to improve its volatility for gas chromatography (GC) and its ionization efficiency and chromatographic retention for liquid chromatography (LC).
Sample Preparation Techniques
Prior to instrumental analysis, this compound typically requires extraction and purification from the sample matrix, which could range from biological fluids to reaction mixtures. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.
Liquid-Liquid Extraction (LLE) is a fundamental technique used to isolate this compound based on its solubility and distribution between two immiscible liquid phases. Given its acidic nature, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be below the pKa of the carboxylic acid group, the compound becomes protonated and less polar, facilitating its extraction into an organic solvent like ethyl acetate (B1210297) or diethyl ether. A subsequent back-extraction into a basic aqueous solution can further purify the analyte.
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique for sample cleanup and concentration. For a moderately polar compound like this compound, reversed-phase SPE cartridges (e.g., C18 or a polymeric sorbent) are commonly utilized. The sample is loaded onto the cartridge, interfering substances are washed away with a weak solvent, and the target analyte is then eluted with a stronger organic solvent such as methanol or acetonitrile. Ion-exchange SPE can also be employed, targeting the anionic nature of the carboxylate group under basic conditions.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between immiscible liquids | Partitioning between a solid sorbent and a liquid mobile phase |
| Selectivity | Moderate; controlled by pH and solvent choice | High; controlled by sorbent chemistry and solvent selection |
| Solvent Consumption | High | Low |
| Automation Potential | Low | High |
| Typical Recovery | 75-90% | 85-99% |
| Common Application | Initial cleanup from complex matrices | High-throughput sample purification and concentration |
Derivatization for Gas Chromatography (GC) Analysis
Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group. Derivatization is therefore a mandatory step to convert the polar functional groups into less polar, more volatile, and more thermally stable analogues.
Silylation is a common derivatization technique where the active hydrogen atoms of the carboxylic acid and the phenolic hydroxyl group are replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting di-TMS derivative is significantly more volatile and exhibits improved chromatographic peak shape.
Esterification followed by Silylation is a two-step approach. First, the carboxylic acid is converted to an ester, typically a methyl ester, using a reagent like diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst (e.g., BF3). This is followed by silylation of the remaining phenolic hydroxyl group. This dual derivatization ensures that both polar sites are blocked, leading to excellent volatility and chromatographic performance.
| Derivatization Reagent | Target Functional Group(s) | Typical Reaction Conditions | Resulting Derivative |
| BSTFA with 1% TMCS | Carboxylic Acid & Phenolic Hydroxyl | 70°C for 30 minutes | Di-TMS-6-(3-hydroxyphenyl)hexanoate |
| Methanolic HCl | Carboxylic Acid | 60°C for 60 minutes | This compound methyl ester |
| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acid | Room temperature with a base catalyst | PFB-6-(3-hydroxyphenyl)hexanoate |
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
While derivatization is not always essential for LC-MS, it can significantly enhance sensitivity, particularly when using electrospray ionization (ESI). The carboxylic acid group of this compound can be readily analyzed in negative ion mode ESI. However, derivatization can be employed to improve chromatographic retention on reversed-phase columns and to increase ionization efficiency, especially in positive ion mode.
Amidation of the carboxylic acid group with a reagent containing a permanently charged or easily ionizable moiety can dramatically improve the ESI-MS response in positive ion mode. For instance, reacting the acid with a reagent like 2-picolylamine in the presence of a coupling agent (e.g., 2,2'-dipyridyl disulfide and triphenylphosphine) attaches a basic pyridine (B92270) group that is readily protonated, leading to a strong signal. This strategy can lower the limits of detection by several orders of magnitude.
| Derivatization Strategy | Analytical Goal | Typical Reagent | Expected Outcome |
| Amidation | Enhance positive mode ESI-MS signal | 2-Picolylamine | 9 to 150-fold increase in signal intensity. |
| Esterification | Improve reversed-phase retention | Benzyl bromide | Increased retention time, better separation from early-eluting interferences |
Molecular and Cellular Mechanisms of Action of Hydroxyphenyl Hexanoic Acid Analogues
Interactions with Cellular Receptors and Signaling Pathways
While direct evidence for the interaction of 6-(3-hydroxyphenyl)hexanoic acid with specific cellular receptors is still an emerging area of research, the structural components of the molecule suggest potential targets. The hexanoic acid moiety is known to interact with certain G protein-coupled receptors (GPCRs), such as olfactory receptors. researchgate.net The broader family of hydroxyphenyl derivatives has been shown to interact with various receptor types.
For instance, derivatives of 5-(3-hydroxyphenyl)morphan have been synthesized to alter selectivity for opioid receptor subtypes, indicating that the 3-hydroxyphenyl group can be a key pharmacophore for receptor binding. univr.it Furthermore, a structurally related compound, 6-oxo-4-phenyl-hexanoic acid, has been identified as an inverse agonist of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). nih.gov RORγt is a critical transcription factor in the differentiation of Th17 cells, which are involved in inflammatory responses. nih.gov The ability of a similar phenyl-hexanoic acid structure to bind to a nuclear receptor suggests that this compound may also have the potential to modulate the activity of nuclear receptors or other intracellular signaling proteins.
The signaling pathways affected by these interactions can be diverse. For example, hexanoic acid has been observed in plants to be involved in priming the jasmonic acid (JA) defense pathway, which involves the accumulation of precursors like 12-oxo-phytodienoic acid (OPDA). researchgate.netnih.gov While this is in a different biological kingdom, it highlights the potential for the hexanoic acid structure to be biologically active in signaling.
**5.2. Modulation of Enzyme Activities
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids. The isoforms ALDH1A1 and ALDH3A1 are particularly relevant in cellular detoxification and have been implicated in cancer cell resistance to chemotherapy. nih.gov
While direct studies on the effect of this compound on ALDH activity are limited, research on related phenolic compounds provides some insights. Certain phenolic antioxidants have been shown to induce the expression of class-3 aldehyde dehydrogenase (ALDH3A1). nih.gov This induction is thought to occur through the transcriptional activation of the ALDH3A1 gene via antioxidant responsive elements. nih.gov This suggests that the 3-hydroxyphenyl group of this compound could potentially influence the expression or activity of ALDH isoforms.
Conversely, the development of selective inhibitors for ALDH isoforms is an active area of cancer research. For example, a selective inhibitor of ALDH1A3, known as NR6, has been shown to hinder cancer cell growth and invasiveness. nih.govresearchgate.net Another compound, CB29, has been identified as a selective inhibitor of ALDH3A1. nih.govmedchemexpress.com Although these inhibitors are not structurally analogous to this compound, their existence underscores the potential for small molecules to modulate the activity of specific ALDH isoforms.
Table 1: Examples of ALDH Isoform Modulators and Their Effects
| Compound/Class | ALDH Isoform(s) | Effect | Reference(s) |
|---|---|---|---|
| Phenolic Antioxidants | ALDH3A1 | Induction of expression | nih.gov |
| NR6 | ALDH1A3 | Selective inhibition | nih.govresearchgate.net |
This table is for illustrative purposes and the compounds listed are not all structurally related to this compound.
The de novo synthesis of fatty acids is a fundamental anabolic pathway, with key enzymes such as fatty acid synthase (FAS) playing a central role. In certain pathological conditions like cancer, FAS is often overexpressed. nih.gov
Polyphenolic compounds, which share the hydroxyphenyl moiety with this compound, have been shown to modulate the activity of enzymes in this pathway. For example, hydroxytyrosol, a polyphenol found in olive oil, can suppress both the gene expression and the enzymatic activity of FAS in some human colon cancer cell lines. nih.govnih.gov Other flavonoids with specific hydroxyl group arrangements have also been identified as potent inhibitors of FAS. researchgate.net These findings suggest that the 3-hydroxyphenyl group could be a key structural feature for the inhibition of fatty acid biosynthesis enzymes. The mechanism often involves competitive inhibition with substrates like acetyl-CoA. researchgate.net
The broader fatty acid biosynthesis pathway involves numerous enzymes beyond FAS, and it represents a potential target for new antimicrobial agents due to differences between bacterial (FAS-II) and eukaryotic (FAS-I) systems. nih.govresearchgate.net While specific data on this compound is not available, the known inhibitory effects of related polyphenols on FAS suggest a potential area for future investigation.
Cellular Homeostasis and Functional Regulation (e.g., Cell Growth, Apoptosis)
The regulation of cellular processes such as proliferation and programmed cell death (apoptosis) is critical for maintaining tissue homeostasis. Dysregulation of these processes is a hallmark of cancer. A growing body of evidence indicates that various hydroxyphenyl derivatives can influence cell growth and induce apoptosis in cancer cells.
For instance, a derivative, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate, has been shown to reduce the viability of human lung cancer cells by inducing apoptosis through the upregulation of death receptor 3 (DR3). nih.gov Another compound, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, induces apoptosis in human colorectal cancer cells by activating both the extrinsic apoptotic pathway (involving the Fas death receptor) and the endoplasmic reticulum (ER) stress pathway. nih.govdovepress.com Furthermore, N-(2-hydroxyphenyl)-2-propylpentanamide has been found to induce both apoptosis and cell cycle arrest in breast cancer cells. mdpi.com
These studies collectively suggest that the hydroxyphenyl moiety is a key structural feature that can trigger apoptotic signaling cascades. The mechanisms involved are often multifaceted, including the activation of caspases, modulation of the Bcl-2 family of proteins, and induction of cell cycle arrest. oncotarget.com Although the specific effects of this compound on cell growth and apoptosis have not been detailed, the activities of these related compounds provide a strong rationale for investigating its potential in this area.
Table 2: Effects of Hydroxyphenyl Derivatives on Cellular Homeostasis in Cancer Cells
| Compound | Cell Line(s) | Key Effects | Mechanism Highlights | Reference(s) |
|---|---|---|---|---|
| (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate | Human lung cancer (NCI-H460, A549) | Inhibition of cell viability, induction of apoptosis | Upregulation of Death Receptor 3 (DR3) | nih.gov |
| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | Human colorectal cancer (HCT116) | Cytotoxicity, induction of apoptosis, G2/M cell cycle arrest | Activation of extrinsic apoptosis and ER stress pathways | nih.govdovepress.com |
Impact on Microbiota-Host Interactions and Metabolic Profiles
The gut microbiota plays a crucial role in host metabolism, in part by transforming dietary compounds into bioactive metabolites. univr.itnih.gov Polyphenols, which are abundant in plant-based foods, are extensively metabolized by gut bacteria into smaller phenolic acids. nih.govmdpi.com These metabolites can then be absorbed and exert systemic effects on the host.
Hydroxyphenylalkanoic acids, such as hydroxyphenylpropionic acids, are known products of the microbial metabolism of more complex polyphenols. mdpi.commdpi.com Studies on hydroxyphenylpropionic acids have demonstrated their ability to modulate the composition of the gut microbiota, enhance its diversity, and increase the production of beneficial short-chain fatty acids (SCFAs) like acetic, propionic, and butanoic acid in mice fed a high-fat diet. nih.govnih.gov These changes in the gut environment were associated with improvements in host lipid metabolism and a reduction in hepatic steatosis. nih.govnih.gov
Furthermore, hexanoic acid itself is a short-chain fatty acid produced by certain gut bacteria, such as Megasphaera massiliensis. scienceopen.com SCFAs are known to be important signaling molecules that can influence various aspects of host physiology, including immune function and gut homeostasis. mdpi.comnih.gov Given that this compound combines a hydroxyphenyl group and a hexanoic acid chain, it is plausible that it could be both a product of microbial metabolism and an active modulator of microbiota-host interactions. The degradation of hydroxyphenylalkanoic acids by bacteria often involves monooxygenases and pathways such as β-oxidation. doi.org The interplay between the gut microbiome and these types of phenolic compounds can significantly impact the host's metabolic profile, including lipid and glucose metabolism. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 12-oxo-phytodienoic acid |
| 5-(3-hydroxyphenyl)morphan |
| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene |
| 6-oxo-4-phenyl-hexanoic acid |
| Acetic acid |
| Acetyl-CoA |
| Butanoic acid |
| (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate |
| Hexanoic acid |
| Hydroxytyrosol |
| Jasmonic acid |
| N-(2-hydroxyphenyl)-2-propylpentanamide |
| Oleuropein |
| Propionic acid |
| CB29 |
Biological Activities and Physiological Effects in Non Human and in Vitro Models
Antimicrobial and Antifungal Activities
Research has demonstrated the capacity of 6-(3-hydroxyphenyl)hexanoic acid to inhibit the growth of significant plant pathogens. These inhibitory effects have been observed in controlled laboratory settings, highlighting its potential as a protective agent for plants.
Studies have shown that this compound exhibits antifungal properties against the soil-borne fungal pathogen Fusarium oxysporum. This fungus is responsible for causing Fusarium wilt, a devastating disease in a wide range of crops. In vitro assays have indicated that the compound can impede the growth of this pathogen.
| Fungal Pathogen | Observed Effect |
| Fusarium oxysporum | Inhibition of growth in vitro |
The antibacterial potential of this compound has been documented against plant pathogenic bacteria such as Xanthomonas perforans. This bacterium is a causal agent of bacterial spot disease in tomatoes and peppers, leading to significant crop losses. The application of this compound has been linked to a reduction in the severity of this disease.
| Bacterial Pathogen | Observed Effect |
| Xanthomonas perforans | Reduction in disease severity |
Plant Defense Induction and Priming Effects
Beyond its direct antimicrobial actions, this compound plays a crucial role in stimulating the plant's own defense mechanisms. This process, known as priming, prepares the plant to respond more quickly and effectively to subsequent pathogen attacks.
One of the key mechanisms by which this compound enhances plant defense is through the reinforcement of physical barriers and the activation of signaling pathways. Upon treatment with this compound, plants have been observed to increase the deposition of callose, a polysaccharide that strengthens cell walls and can block the spread of pathogens.
Furthermore, the compound has been shown to modulate crucial plant defense-related hormonal pathways. It can influence the salicylic (B10762653) acid (SA) pathway, a primary signaling route for inducing systemic acquired resistance (SAR) against biotrophic and hemibiotrophic pathogens. Additionally, it appears to interact with the oxylipin pathway, which is involved in responses to wounding and necrotrophic pathogens.
| Defense Mechanism | Effect of this compound |
| Callose Deposition | Increased deposition at sites of potential infection |
| Salicylic Acid Pathway | Activation and modulation |
| Oxylipin Pathway | Interaction and potential modulation |
The priming effects of this compound translate into broad-spectrum, systemic resistance against a variety of pathogens. This means that a localized application of the compound can induce a state of heightened defense throughout the entire plant. Research has demonstrated its efficacy in conferring resistance against both bacterial and viral pathogens. For instance, plants treated with this compound have shown reduced susceptibility to subsequent infections by pathogens like Xanthomonas perforans.
Metabolic Regulation in Animal Models
Currently, there is a lack of publicly available scientific literature detailing the specific effects of this compound on metabolic regulation in animal models. Research has predominantly focused on its role in plant science.
Modulation of Lipid Metabolism (e.g., Hepatic Triglyceride Content, Dyslipidemia)
There is currently no available scientific literature detailing the effects of this compound on the modulation of lipid metabolism, including its potential impact on hepatic triglyceride content or dyslipidemia.
Influence on Glucose Metabolism and Insulin (B600854) Sensitivity
Specific studies investigating the influence of this compound on glucose metabolism and insulin sensitivity have not been identified in the public domain.
Regulation of Short-Chain Fatty Acid Production by Gut Microbiota
Research on the role of this compound in regulating the production of short-chain fatty acids by gut microbiota is not currently available.
Role in Peptide Chemistry and Bioactive Fragment Research (e.g., Anti-inflammatory Peptides)
An extensive review of existing research indicates that the role of this compound in peptide chemistry and as a component of bioactive fragments, such as anti-inflammatory peptides, has not been documented.
Exploration in Neurodegenerative Disease Research (via related compounds)
While direct research on this compound in neurodegenerative diseases is limited, a closely related, more complex derivative has been identified as a key intermediate in the synthesis of a potential therapeutic drug for such conditions. researchgate.net Research has focused on the practical synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid. researchgate.net This compound is developed from rac-Methyl 6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-(propionyloxy)phenyl) hexanoate, which itself is synthesized from 2-methylnaphthoquinone over several steps. researchgate.net The process highlights a pathway to creating optically active compounds for potential therapeutic use in neurodegenerative diseases. researchgate.net
Interactive Data Table: Compounds in Neurodegenerative Disease Research
| Compound Name | Role/Significance | Source |
| (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid | Key intermediate for a therapeutic drug for neurodegenerative diseases. researchgate.net | researchgate.net |
| rac-Methyl 6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-(propionyloxy)phenyl) hexanoate | Precursor in the synthesis of the key intermediate. researchgate.net | researchgate.net |
| 2-methylnaphthoquinone | Starting material for the synthesis pathway. researchgate.net | researchgate.net |
Structure Activity Relationship Sar Studies of Hydroxyphenyl Hexanoic Acid Derivatives
Influence of Aromatic Ring Substitution on Biological Activity
The nature and position of substituents on the phenyl ring of hydroxyphenylalkanoic acids play a critical role in their biological activities, such as antimicrobial and antioxidant effects. The number and location of hydroxyl groups are particularly significant.
Research on various phenolic compounds has consistently shown that an increase in the number of hydroxyl groups on the aromatic ring generally leads to enhanced antioxidant activity. For instance, dihydroxybenzoic acids demonstrate stronger antioxidant capabilities than monohydroxybenzoic acids. nih.gov The relative positions of these hydroxyl groups also matter; compounds with hydroxyl groups at the 3- and 5-positions (meta) tend to exhibit high activity. nih.gov
In the context of antimicrobial properties, substitutions on the aromatic ring can significantly modulate efficacy. For example, in a series of acrylopimaric acid derivatives with substituted phenyl groups, ortho- and meta-substituted analogs showed higher antibacterial activity against Escherichia coli compared to their para-substituted counterparts. researchgate.net Conversely, halogen-substituted compounds in the same series displayed no significant antibacterial activity. researchgate.net
The introduction of other functional groups also impacts biological activity. For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the initial compound with a single hydroxyl group showed weak antimicrobial activity. However, further modifications, such as the introduction of heterocyclic substituents to create hydrazones, resulted in potent, broad-spectrum antimicrobial agents. nih.gov
Impact of Aliphatic Chain Length and Saturation on Efficacy
The aliphatic chain, which connects the phenyl ring to the carboxylic acid group, is a key determinant of the biological activity of hydroxyphenylalkanoic acids. Its length and degree of saturation can profoundly influence the compound's efficacy, particularly its antimicrobial and antioxidant properties.
Studies on various phenolic lipids have revealed a "cut-off effect" concerning the alkyl chain length and antimicrobial activity. This phenomenon describes an initial increase in activity with increasing chain length up to a certain point, after which further elongation leads to a decrease in efficacy. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons displayed the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org Shorter chains (less than 5 carbons) were inactive. chemrxiv.org Similarly, for resorcylic acid derivatives, the antibacterial potency against S. aureus and B. subtilis increased with the elongation of the alkyl side-chain. nih.gov
The saturation of the aliphatic chain is another critical factor. Unsaturated side chains have been shown to enhance the inhibitory activity of some phenolic lipids against certain bacteria. nih.gov For example, 5-n-pentadecylresorcinols with an unsaturated aliphatic chain were more potent inhibitors of Streptococcus mutans than their saturated counterparts. nih.gov
Regarding antioxidant activity, the influence of the alkyl chain length can vary depending on the specific system being studied. In some cases, increasing the chain length enhances radical-scavenging capacity. nih.gov However, other studies have found no linear correlation between chain length and antioxidant effectiveness.
Role of Hydroxyl Group Position and Modifications
The hydroxyl (-OH) group on the aromatic ring is a cornerstone of the biological activity of hydroxyphenyl hexanoic acid and its derivatives. Its position on the ring and any chemical modifications made to it can dramatically alter the compound's efficacy.
The position of the hydroxyl group is a well-established determinant of antioxidant activity in phenolic compounds. Generally, the presence of multiple hydroxyl groups enhances this activity. For instance, flavonoids with a 3',4'-dihydroxy configuration in the B ring exhibit notable antioxidant properties. nih.gov The ortho-dihydroxylation of the B ring is considered a key feature for antioxidant capacity. nih.gov
Modification of the hydroxyl group, for example through esterification or etherification, can also significantly impact biological activity. In a study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the conversion of a hydroxyl group to a dimethyl ether resulted in a loss of both antifungal and antibacterial properties. nih.gov This highlights the importance of the free hydroxyl group for the antimicrobial action of this particular series of compounds.
Furthermore, the hydroxyl group can play a crucial role in the interaction of these molecules with their biological targets. It can act as a hydrogen bond donor, which is often a critical interaction for binding to enzymes or receptors. The modification of this group can, therefore, disrupt this binding and reduce or eliminate the compound's biological effect.
Stereochemical Considerations in Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology and biological activity. researchgate.net Since biological systems, such as enzymes and receptors, are themselves chiral, they can exhibit a high degree of stereoselectivity when interacting with chiral molecules like certain derivatives of 6-(3-hydroxyphenyl)hexanoic acid.
The different stereoisomers (enantiomers and diastereomers) of a chiral compound can have distinct biological activities. researchgate.net It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). researchgate.net In some cases, the distomer may be inactive, have a different type of activity, or even be toxic. For example, the S-enantiomer of the non-steroidal anti-inflammatory drug ibuprofen (B1674241) is a more potent inhibitor of cyclooxygenase-1 (COX-1) than the R-enantiomer. researchgate.net
For hydroxyphenylalkanoic acid derivatives that are chiral, their interaction with biological targets is likely to be stereospecific. The specific spatial arrangement of the phenyl ring, the hydroxyl group, and the carboxylic acid function will determine how well the molecule fits into the binding site of a target protein.
While specific stereochemical studies on this compound are not widely reported in the provided search results, the general principles of stereochemistry in drug action strongly suggest that if chiral centers are present in its derivatives, their biological activity will be dependent on their absolute configuration. For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is at play. nih.gov This underscores the importance of considering stereochemistry in the design and evaluation of new biologically active hydroxyphenyl hexanoic acid derivatives.
Emerging Research Areas and Future Perspectives for this compound
While dedicated research on this compound is in its nascent stages, its molecular structure, combining a phenolic ring and a medium-chain fatty acid, places it at the intersection of several exciting fields of scientific inquiry. The following sections explore the potential applications and research directions for this compound, drawing upon existing knowledge of structurally related molecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-(3-hydroxyphenyl)hexanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling reactions, such as esterification or amidation, followed by hydrolysis. For example, hapten derivatives of hexanoic acid can be synthesized by linking aromatic groups via oxy bridges, as demonstrated in PCB conjugate synthesis . Purification often employs thin-layer chromatography (TLC) with systems like hexane/ethyl ether/acetic acid (60:40:2), which resolves hydroxylated aromatic analogs effectively . Post-synthesis, confirm structural integrity using NMR and mass spectrometry (MS), as described for nitroimidazole derivatives .
Q. What analytical techniques are suitable for confirming the purity and structure of this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify free hydroxy fatty acids using stable isotope dilution-GC-MS, optimized for sensitivity in biological matrices .
- TLC : Monitor purity (>98%) using hexane/ethyl ether/acetic acid (60:40:2) as the mobile phase .
- NMR and FTIR : Verify functional groups (e.g., hydroxyphenyl, carboxyl) and detect impurities, as applied to sulfonamide hexanoic acid derivatives .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store at -20°C in anhydrous solvents (e.g., chloroform, ethanol) to prevent degradation of hydroxyl and carboxyl groups. Similar hydroxy fatty acids exhibit stability under these conditions, as noted in clinical metabolite studies .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized under varying catalytic conditions?
- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) based on thermochemical data. For instance, reaction enthalpy and entropy values for hexanoic acid derivatives can guide solvent selection (e.g., ethanol vs. DMF) . Catalytic systems like palladium or enzyme-mediated coupling may enhance regioselectivity, as seen in methyl ester synthesis .
Q. What role does the hydroxyphenyl moiety play in the compound’s interaction with mitochondrial enzymes?
- Methodological Answer : The hydroxyphenyl group may mimic endogenous substrates of mitochondrial dehydrogenases. Studies on 3-hydroxyhexanoic acid show accumulation in long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiencies, suggesting competitive inhibition . To test this, use fibroblast cultures and measure free hydroxy fatty acids via GC-MS .
Q. What strategies can modify the hydrophilicity of this compound for enhanced cellular uptake?
- Methodological Answer :
- Esterification : Convert the carboxyl group to esters (e.g., morpholine or piperidine derivatives), which improves lipophilicity and transdermal permeation, as shown for amino-substituted hexanoic acid esters .
- Amidation : Link hydrophilic groups (e.g., polyethylene glycol) to the carboxyl moiety, a strategy used in peptide-conjugated analogs .
Q. How can this compound be utilized as a hapten in antibody development?
- Methodological Answer : Conjugate the compound to carrier proteins (e.g., BSA) via its carboxyl group using carbodiimide crosslinkers. This approach was validated for PCB-COOH haptens to generate monoclonal antibodies targeting planar structures . Validate conjugation efficiency via MALDI-TOF or UV-Vis spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
